N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]-4-(morpholin-4-yl)-3-nitrobenzamide
Overview
Description
N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]-4-(morpholin-4-yl)-3-nitrobenzamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a dioxoisoindoline moiety, a morpholine ring, and a nitrobenzamide group
Preparation Methods
The synthesis of N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]-4-(morpholin-4-yl)-3-nitrobenzamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the dioxoisoindoline moiety: This step involves the reaction of phthalic anhydride with an amine to form the isoindoline structure.
Introduction of the morpholine ring: The morpholine ring is typically introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine moiety.
Attachment of the nitrobenzamide group: This step involves the reaction of the intermediate compound with a nitrobenzoyl chloride derivative to form the final product.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]-4-(morpholin-4-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]-4-(morpholin-4-yl)-3-nitrobenzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]-4-(morpholin-4-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to a decrease in the production of pro-inflammatory cytokines and other signaling molecules, making it a potential candidate for treating inflammatory diseases.
Comparison with Similar Compounds
N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]-4-(morpholin-4-yl)-3-nitrobenzamide can be compared with similar compounds such as:
2-Chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide: This compound shares the dioxoisoindoline moiety but differs in its functional groups, leading to different reactivity and applications.
Apremilast: A known phosphodiesterase 4 inhibitor used in the treatment of autoimmune and inflammatory diseases. It has a similar isoindoline structure but different substituents, resulting in distinct biological activities.
Properties
IUPAC Name |
N-[(2-methyl-1,3-dioxoisoindol-5-yl)carbamothioyl]-4-morpholin-4-yl-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O6S/c1-24-19(28)14-4-3-13(11-15(14)20(24)29)22-21(33)23-18(27)12-2-5-16(17(10-12)26(30)31)25-6-8-32-9-7-25/h2-5,10-11H,6-9H2,1H3,(H2,22,23,27,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEAXKGQFYDTDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=S)NC(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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